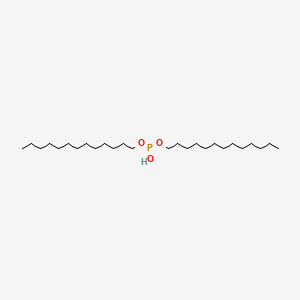
Ditridecyl hydrogen phosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Ditridecyl hydrogen phosphite can be synthesized through the esterification of phosphorous acid with tridecyl alcohol. The reaction typically involves heating phosphorous acid with tridecyl alcohol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using efficient separation techniques to isolate the desired product .
化学反应分析
Types of Reactions
Ditridecyl hydrogen phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ditridecyl phosphate.
Hydrolysis: It can hydrolyze to produce phosphorous acid and tridecyl alcohol.
Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Various reagents, such as alkyl halides, can be used to introduce new functional groups.
Major Products Formed
Oxidation: Ditridecyl phosphate.
Hydrolysis: Phosphorous acid and tridecyl alcohol.
Substitution: Various substituted phosphites depending on the reagents used.
科学研究应用
Ditridecyl hydrogen phosphite has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: It can be used in the study of phosphorus metabolism and related biochemical pathways.
Industry: It is used as an additive in lubricants and as a stabilizer in polymers to prevent degradation.
作用机制
The mechanism of action of ditridecyl hydrogen phosphite involves its ability to donate phosphorus atoms in various chemical reactions. It can act as a reducing agent, decomposing hydroperoxides and preventing oxidative degradation. This property makes it useful as an antioxidant in polymer stabilization .
相似化合物的比较
Similar Compounds
Ditridecyl phosphate: An oxidized form of ditridecyl hydrogen phosphite.
Tridecyl phosphite: A related compound with similar chemical properties.
Phosphorous acid: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to act as both a reducing agent and an intermediate in the synthesis of other phosphorus-containing compounds sets it apart from similar compounds .
属性
CAS 编号 |
3783-64-0 |
|---|---|
分子式 |
C26H55O3P |
分子量 |
446.7 g/mol |
IUPAC 名称 |
ditridecyl hydrogen phosphite |
InChI |
InChI=1S/C26H55O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-30(27)29-26-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3 |
InChI 键 |
VTIXMGZYGRZMAW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCOP(O)OCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)
![(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B13820775.png)
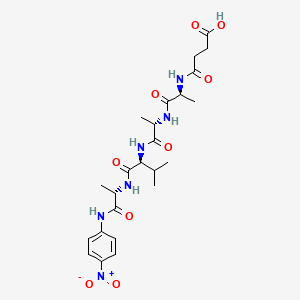
![(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B13820785.png)
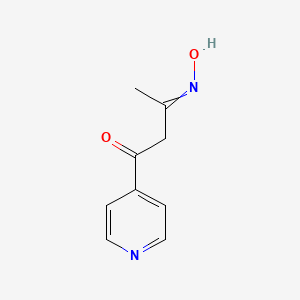
![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
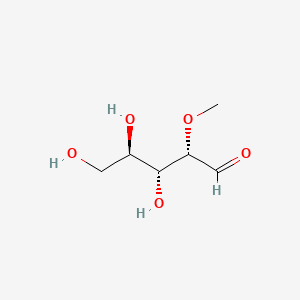

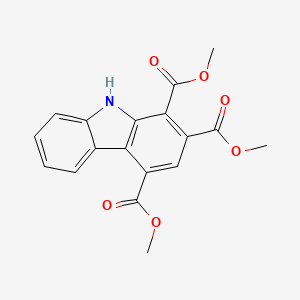

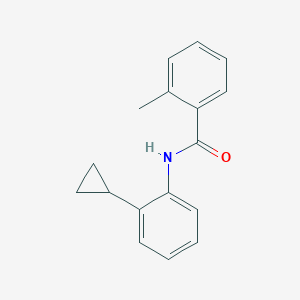
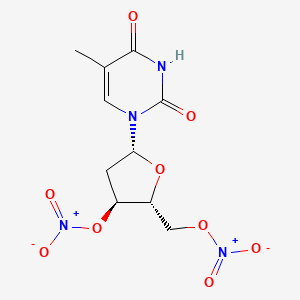
![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)
